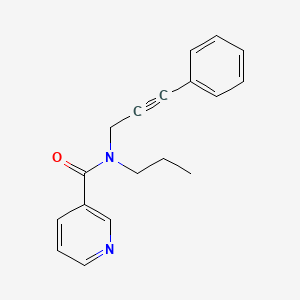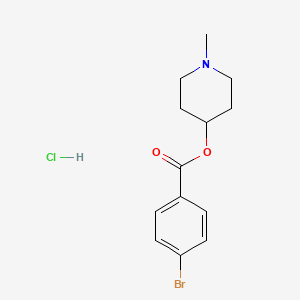
N-(3-phenylprop-2-yn-1-yl)-N-propylnicotinamide
Übersicht
Beschreibung
N-(3-phenylprop-2-yn-1-yl)-N-propylnicotinamide, also known as PPN, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. PPN is a derivative of nicotinamide, a type of vitamin B3, and has been shown to have various biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
TRPV1 Antagonism for Pain Management
Research has shown that derivatives of phenylnicotinamide, such as 6-phenylnicotinamide derivatives, act as potent TRPV1 antagonists. These compounds exhibit activity in models of inflammatory pain, suggesting potential applications in pain management and the development of new analgesics (Westaway et al., 2008).
Antimicrobial Activity Against Tuberculosis
Novel triazole derivatives, synthesized using click chemistry, demonstrated significant antimicrobial activity against Mycobacterium tuberculosis. This indicates the potential for related nicotinamide derivatives to be developed into new treatments for tuberculosis and other mycobacterial infections (Boechat et al., 2011).
Applications in Solar Energy
Pyridine derivatives have been applied as effective additives in bromide/tribromide electrolyte in dye-sensitized solar cells (DSSCs), showing potential for improving renewable energy technologies. The research suggests that similar compounds could be explored for enhancing the efficiency of solar cells (Bagheri et al., 2015).
Anticancer Activity
Studies on phenylnicotinamide derivatives have highlighted their potential as anticancer agents. For instance, 2-hydroxy-N-phenylnicotinamide showed cytotoxicity against leukemia cells, suggesting a role in the development of new chemotherapy agents (Salahuddin et al., 2013).
Corrosion Inhibition
Isonicotinamide derivatives have been studied for their corrosion inhibition properties on mild steel in acidic media. This research demonstrates the utility of these compounds in materials science, particularly in protecting metals from corrosion (Yadav et al., 2015).
Eigenschaften
IUPAC Name |
N-(3-phenylprop-2-ynyl)-N-propylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-13-20(18(21)17-11-6-12-19-15-17)14-7-10-16-8-4-3-5-9-16/h3-6,8-9,11-12,15H,2,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKYJRGHUDONRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#CC1=CC=CC=C1)C(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylprop-2-yn-1-yl)-N-propylnicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-1,3-benzodioxol-5-yl-3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B4065518.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B4065526.png)


![N-cyclopentyl-N'-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]succinamide](/img/structure/B4065544.png)
![1-(cyclohexylmethyl)-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4065547.png)
![ethyl 4-{2-[(2-benzoyl-4-nitrophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4065549.png)
![5-[4-(3-methylbutanoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B4065554.png)


![N-[5-bromo-2-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4065575.png)
![2-{[2-nitro-5-(1-piperazinyl)phenyl]thio}-1H-benzimidazole](/img/structure/B4065580.png)

![5-isopropyl-3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-2-yl}isoxazole](/img/structure/B4065598.png)